Cas no 142998-46-7 (Salvianolic acid E)

Salvianolic acid E is a bioactive phenolic compound derived from Salvia miltiorrhiza (Danshen), known for its potent antioxidant and anti-inflammatory properties. As a key marker compound, it exhibits significant pharmacological potential, particularly in cardiovascular and cerebrovascular protection due to its ability to scavenge free radicals and modulate oxidative stress pathways. Its structural features, including multiple phenolic hydroxyl groups, contribute to its high reactivity and efficacy in inhibiting lipid peroxidation. Salvianolic acid E is widely used in research for studying neuroprotective mechanisms and endothelial function. With high purity and stability, it serves as a reliable reference standard in analytical and pharmacological applications.
Salvianolic acid E structure
Salvianolic acid E structure
Product Name:Salvianolic acid E
CAS No:142998-46-7
MF:C36H30O16
MW:718.613811969757
CID:169353
PubChem ID:86278266
Update Time:2025-11-02

Salvianolic acid E Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanoic acid, a-[[(2E)-3-[2-[(1E)-1-[[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl]-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]-1-oxo-2-propen-1-yl]oxy]-3,4-dihydroxy-,(aR)-
    • Benzenepropanoic acid,a-[[3-[2-[1-[[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl]-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]-1-oxo-2-propenyl]oxy]-3,4-dihydroxy-,[R-[R*,R*-(E,E)]]-
    • Benzenepropanoicacid, a-[[(2E)-3-[2-[(1E)-1-[[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl]-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]-1-oxo-2-propenyl]oxy]-3,4-dihydroxy-,(aR)- (9CI)
    • Salvianolic acid E
    • 2-[3-[2-[3-[1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,
    • BH4J9161YU
    • DTXSID401347594
    • CS-0131564
    • MS-31224
    • Q27274661
    • UNII-BH4J9161YU
    • Benzenepropanoic acid, alpha-(((2E)-3-(2-((1E)-1-(((1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy)carbonyl)-2-(3,4-dihydroxyphenyl)ethenyl)-3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl)oxy)-3,4-dihydroxy-, (alphaR)-
    • AKOS040760688
    • E88820
    • BENZENEPROPANOIC ACID, .ALPHA.-(((2E)-3-(2-((1E)-1-(((1R)-1-CARBOXY-2-(3,4-DIHYDROXYPHENYL)ETHOXY)CARBONYL)-2-(3,4-DIHYDROXYPHENYL)ETHENYL)-3,4-DIHYDROXYPHENYL)-1-OXO-2-PROPEN-1-YL)OXY)-3,4-DIHYDROXY-, (.ALPHA.R)-
    • PD166749
    • 142998-46-7
    • HY-N7522
    • (2R)-2-((E)-3-(2-((E)-3-((1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy)-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl)-3,4-dihydroxyphenyl)prop-2-enoyl)oxy-3-(3,4-dihydroxyphenyl)propanoic acid
    • (2R)-2-[(E)-3-[2-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid
    • (2R)-2-{[2-(2-{3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-en-1-yl}-4,5-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-3-(3,4-dihydroxyphenyl)propanoate
    • (2R)-2-((2-(2-(3-((1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy)-3-oxoprop-1-en-1-yl)-4,5-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-enoyl)oxy)-3-(3,4-dihydroxyphenyl)propanoate
    • DA-67390
    • Inchi: 1S/C36H30O16/c37-22-6-1-17(12-26(22)41)11-21(36(50)52-30(35(48)49)16-19-3-8-24(39)28(43)14-19)32-20(4-9-25(40)33(32)45)5-10-31(44)51-29(34(46)47)15-18-2-7-23(38)27(42)13-18/h1-14,29-30,37-43,45H,15-16H2,(H,46,47)(H,48,49)/b10-5+,21-11-/t29-,30-/m1/s1
    • InChI Key: SOXUSBQFIOBYJU-XUQDMOJJSA-N
    • SMILES: O(C(C(=CC1C=CC(=C(C=1)O)O)C1=C(C(=CC=C1/C=C/C(=O)O[C@@H](C(=O)O)CC1C=CC(=C(C=1)O)O)O)O)=O)[C@@H](C(=O)O)CC1C=CC(=C(C=1)O)O

Computed Properties

  • Exact Mass: 718.153
  • Monoisotopic Mass: 718.153
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 10
  • Hydrogen Bond Acceptor Count: 16
  • Heavy Atom Count: 52
  • Rotatable Bond Count: 15
  • Complexity: 1300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 2
  • XLogP3: 4.4
  • Topological Polar Surface Area: 289

Experimental Properties

  • Color/Form: Powder

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Salvianolic acid E Suppliers

Amadis Chemical Company Limited
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(CAS:142998-46-7)Salvianolic acid E
Order Number:A1200611
Stock Status:in Stock
Quantity:1mg/5mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:43
Price ($):486.0/1395.0
Email:sales@amadischem.com

Salvianolic acid E Related Literature

Additional information on Salvianolic acid E

Salvianolic Acid E (CAS No. 142998-46-7): A Comprehensive Overview of Its Properties and Applications

Salvianolic Acid E (CAS No. 142998-46-7) is a bioactive phenolic compound derived from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound has garnered significant attention in recent years due to its potential therapeutic benefits and applications in modern medicine, cosmetics, and nutraceuticals. With the growing interest in natural and plant-derived compounds, Salvianolic Acid E stands out as a promising candidate for addressing various health concerns, particularly those related to oxidative stress, inflammation, and cardiovascular health.

The chemical structure of Salvianolic Acid E features multiple phenolic hydroxyl groups, which contribute to its strong antioxidant properties. These properties make it a valuable ingredient in formulations aimed at combating free radicals, a topic of immense interest in the context of aging, skincare, and chronic disease prevention. Researchers have also explored its potential in supporting cardiovascular health, a subject frequently searched by users concerned about heart disease and natural remedies.

In the pharmaceutical industry, Salvianolic Acid E is being investigated for its neuroprotective effects, particularly in relation to neurodegenerative diseases like Alzheimer's and Parkinson's. This aligns with the increasing public focus on brain health and cognitive longevity, topics that frequently trend in health forums and search engines. Additionally, its anti-inflammatory properties make it a candidate for managing conditions such as arthritis, another hot topic among health-conscious consumers.

The cosmetic industry has also embraced Salvianolic Acid E due to its ability to protect skin cells from UV-induced damage and promote collagen synthesis. With the rising demand for clean beauty and anti-aging products, this compound has found its way into serums, creams, and other skincare formulations. Searches for "natural anti-aging ingredients" and "plant-based skincare" often highlight Salvianolic Acid E as a key component, further boosting its visibility in the market.

From a market perspective, the demand for Salvianolic Acid E is expected to grow steadily, driven by the increasing consumer preference for natural and sustainable ingredients. Manufacturers are focusing on optimizing extraction techniques to meet this demand while ensuring high purity and bioavailability. This trend is reflected in the frequent searches for "high-quality Salvianolic Acid E suppliers" and "Salvianolic Acid E extraction methods," indicating a robust interest from both industry professionals and end-users.

In conclusion, Salvianolic Acid E (CAS No. 142998-46-7) is a versatile and highly valuable compound with a wide range of applications. Its antioxidant, anti-inflammatory, and neuroprotective properties make it a subject of ongoing research and commercial interest. As the world shifts toward natural and holistic health solutions, this compound is poised to play a pivotal role in pharmaceuticals, cosmetics, and nutraceuticals, answering the growing consumer demand for effective and sustainable alternatives.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:142998-46-7)Salvianolic acid E
A1200611
Purity:99%/99%
Quantity:1mg/5mg
Price ($):486.0/1395.0
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